Tert-butyl benzyl(4-oxocyclohexyl)carbamate
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Overview
Description
Tert-butyl benzyl(4-oxocyclohexyl)carbamate is an organic compound with the molecular formula C₁₁H₁₉NO₃. It is a white powder known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This compound is often used in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl benzyl(4-oxocyclohexyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with tert-butyl isocyanate in the presence of a base. The reaction is typically carried out in an organic solvent such as diethyl ether at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl benzyl(4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted carbamates, depending on the type of reaction and the reagents used.
Scientific Research Applications
Tert-butyl benzyl(4-oxocyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl benzyl(4-oxocyclohexyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and the corresponding amine. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-oxocycloheptyl)carbamate: Similar in structure but with a seven-membered ring instead of a six-membered ring.
Tert-butyl ((4-oxocyclohexyl)methyl)carbamate: Contains a methyl group attached to the cyclohexyl ring.
Uniqueness
Tert-butyl benzyl(4-oxocyclohexyl)carbamate is unique due to its specific structure, which includes a six-membered cyclohexyl ring and a benzyl group. This structure provides distinct reactivity and stability, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(4-oxocyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(2,3)22-17(21)19(13-14-7-5-4-6-8-14)15-9-11-16(20)12-10-15/h4-8,15H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQWUKOZVXLDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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